2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide
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Overview
Description
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an amino group, a benzylpyrrolidine moiety, and a butanamide backbone, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-benzylquinoline-3-carboxamide: Shares structural similarities with the benzyl and amino groups.
2-Amino-N′-(pyridin-2-ylmethylene)benzohydrazide: Contains similar functional groups and is used in similar applications
Uniqueness
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields .
Properties
Molecular Formula |
C19H31N3O |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C19H31N3O/c1-4-21(19(23)18(20)15(2)3)14-17-11-8-12-22(17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3 |
InChI Key |
TYJQFPFOIKILQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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